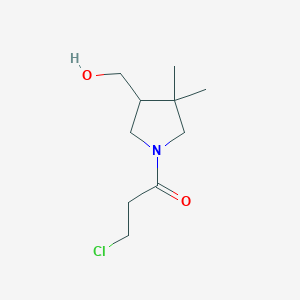
3-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, also known as 3-Chloro-1-HMPT, is an organic compound that has recently been studied for its various applications in scientific research. It is a colorless and odorless liquid with a melting point of -40°C and a boiling point of 186°C. In the lab, 3-Chloro-1-HMPT is used as a reagent for various synthetic reactions and as a solvent for various organic compounds. In addition, it has been studied for its potential applications in biochemical and physiological research. The purpose of
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- Synthesis and Optical Behavior : The compound 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, related to the chemical , was synthesized and studied for its nonlinear optical properties using the z-scan technique with nanosecond laser pulses. It exhibited a transition from saturable absorption to reverse saturable absorption with increasing laser intensity, indicating potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
Synthesis and Reactivity
- Synthesis of Pyrroloindolylidene Acetaldehydes : Research on 3-Methylindol-2-yl methyl ketone led to the formation of related compounds, including 3-chloro-3(3-methylindol-2-yl), propenal. These compounds were explored for synthesizing pyrroloindolylidene acetaldehydes, highlighting the versatility and reactivity of similar chlorinated propanones in complex organic syntheses (Kazembe & Taylor, 1980).
Herbicidal Applications
- Herbicidal Efficacy : Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, related to the query compound, demonstrated varying biological properties based on chlorine substitution position. The 3-chloro analog was effective as both a post-emergence and pre-emergence herbicide, showcasing the potential of chlorinated pyrrole derivatives in agricultural applications (Andrea et al., 1990).
Alkylation and Ring Closure Reactions
- Structural Diversity through Reactions : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used in various alkylation and ring closure reactions to generate a diverse library of compounds. This demonstrates the compound's utility in creating structurally diverse molecules, relevant to the chemical structure of interest (Roman, 2013).
Antimicrobial and Antiradical Activity
- Antimicrobial and Antioxidant Properties : A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, structurally related to the query compound, were synthesized and tested for antimicrobial and antioxidant activities. This suggests potential applications of similar compounds in the development of new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Urotensin-II Receptor Agonist
- Pharmacological Tool and Drug Lead : 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, structurally similar to the query compound, was identified as a nonpeptidic agonist of the urotensin-II receptor. This highlights the potential use of chlorinated propanones in pharmacology as research tools and drug leads (Croston et al., 2002).
Propiedades
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAHURDLYODEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(prop-2-yn-1-yl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479931.png)
![1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479932.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479933.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479934.png)
![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1479937.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479939.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479943.png)
![6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479946.png)
![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479947.png)
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479950.png)
![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479951.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479952.png)
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479953.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1479954.png)
